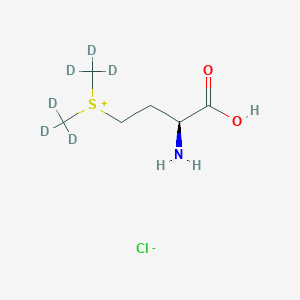

L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride

描述

L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a sulfonium group with trideuteriomethyl substituents, making it valuable for studies involving isotopic labeling and tracing.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopropanoic acid and trideuteriomethyl iodide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications.

化学反应分析

Types of Reactions

L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the trideuteriomethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding sulfides.

科学研究应用

Metabolic Studies

Tracer Applications

L-Methionine-d3 serves as a tracer in metabolic pathways due to its unique isotopic labeling. The incorporation of deuterium allows researchers to track the compound's metabolism within biological systems. This is particularly useful in studies examining amino acid metabolism and protein synthesis.

Case Study: Metabolic Pathway Analysis

In a study investigating methionine metabolism, researchers utilized L-Methionine-d3 to trace the conversion of methionine into cysteine and other metabolites. The results demonstrated that the deuterated form could effectively track metabolic fluxes, providing insights into nutritional biochemistry and metabolic disorders .

Synthetic Organic Chemistry

Reactivity and Derivatives Formation

The sulfonium ion in L-Methionine-d3 can act as an electrophile, facilitating nucleophilic substitution reactions. This property is exploited to synthesize complex organic molecules from simpler precursors.

Case Study: Synthesis of Complex Molecules

A research team successfully synthesized a series of biologically active compounds using L-Methionine-d3 as a key intermediate. The sulfonium derivative was transformed through nucleophilic substitution to produce various methylated amines, highlighting its utility in organic synthesis .

Antimicrobial Properties

Inhibition of Drug-Resistant Bacteria

Recent studies have shown that L-Methionine-d3 possesses antimicrobial properties, making it a candidate for combating drug-resistant bacterial strains. It has been noted for its ability to inhibit prostaglandin synthesis, which may influence inflammatory responses.

Case Study: Antibacterial Activity Evaluation

A series of sulfonium cationic poly(D,L-methionine)s were synthesized using L-Methionine-d3, demonstrating potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimum inhibitory concentration (MIC) values ranged from 7.8 to 62.5 μg/mL, indicating significant potential for therapeutic applications .

Pharmaceutical Development

Role as a Stable Isotope Labeling Agent

L-Methionine-d3 is increasingly used in pharmaceutical research for drug development processes. Its stable isotopes allow for precise tracking of pharmacokinetics and metabolic pathways during drug testing.

Case Study: Drug Metabolism Studies

In drug metabolism studies, L-Methionine-d3 was used to evaluate the pharmacokinetic profiles of new compounds. The presence of deuterium altered the metabolic characteristics, allowing researchers to gain insights into how drugs are processed in vivo .

Data Summary

作用机制

The mechanism of action of L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride involves its interaction with molecular targets through its sulfonium group. The trideuteriomethyl substituents provide stability and enable the tracing of the compound in various reactions and biological processes. The compound can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the transfer of the trideuteriomethyl groups to nucleophiles.

相似化合物的比较

L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride can be compared with other similar compounds, such as:

[(3S)-3-Amino-3-carboxypropyl]-bis(methyl)sulfanium;chloride: This compound lacks the deuterium labeling, making it less suitable for isotopic tracing studies.

[(3S)-3-Amino-3-carboxypropyl]-bis(trifluoromethyl)sulfanium;chloride: The trifluoromethyl groups provide different chemical properties, such as increased electronegativity and steric hindrance.

[(3S)-3-Amino-3-carboxypropyl]-bis(ethyl)sulfanium;chloride: The ethyl groups offer different reactivity and steric effects compared to the trideuteriomethyl groups.

The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways.

生物活性

L-Methionine-d3(S-methyl-d3)-methyl-d3 sulfonium chloride is a deuterated derivative of methionine, a sulfur-containing amino acid that plays critical roles in various biological processes. This compound is particularly interesting due to its potential applications in pharmacology, biochemistry, and molecular biology. This article explores its biological activity, focusing on its antibacterial, antitumor, and antioxidant properties.

Overview of this compound

Chemical Properties:

- Molecular Formula: C₅H₁₄D₃N₁O₂S

- Molecular Weight: 163.26 g/mol

- Structure: The sulfonium ion contributes to the compound's unique reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that sulfonium derivatives of methionine exhibit significant antibacterial properties. In a study involving sulfonium poly(D,L-methionine)s, it was found that these compounds possess broad-spectrum antibacterial activity against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 7.8 to 62.5 µg/mL, indicating potent antibacterial effects .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| MRSA | 7.8 | 15.6 |

| Staphylococcus epidermidis | 15.6 | 31.2 |

| Escherichia coli | 31.2 | 62.5 |

| Pseudomonas aeruginosa | 62.5 | 125 |

The bactericidal activity was further confirmed by determining the minimum bactericidal concentration (MBC), which showed that these compounds could effectively kill over 99.9% of the tested bacteria .

Antitumor Activity

The antitumor potential of S-methyl methionine sulfonium chloride (MMSC), a related compound, has been investigated in vivo using Wistar albino rats. In this study, MMSC was administered to rats with hepatocellular carcinoma induced by diethyl nitrosamine and carbon tetrachloride. The results indicated that MMSC treatment significantly reduced tumor growth and improved liver function markers such as ALT and AST .

Key Findings:

- MMSC administration decreased lipid peroxidation levels.

- Enhanced antioxidant enzyme activities (SOD and CAT) were observed post-treatment.

- The expression of inflammatory cytokines was downregulated in treated groups compared to controls.

| Group | ALT (U/L) | AST (U/L) | SOD Activity (U/mg protein) |

|---|---|---|---|

| Control | 30 | 25 | 10 |

| HCC Induced | 120 | 150 | 5 |

| MMSC Treated | 40 | 35 | 12 |

These findings suggest that MMSC has significant protective effects against liver cancer, likely due to its antioxidant properties and ability to modulate inflammatory responses .

Antioxidant Activity

L-Methionine derivatives are known for their antioxidant capabilities. MMSC has been shown to reduce oxidative stress markers in various models, contributing to its protective effects against cellular damage. The compound's ability to scavenge free radicals and enhance endogenous antioxidant defenses makes it a candidate for further research in oxidative stress-related conditions .

Case Studies and Research Findings

- Study on Antibacterial Efficacy: A series of experiments demonstrated the effectiveness of sulfonium poly(methionine)s against multiple strains of antibiotic-resistant bacteria, highlighting their potential as new antimicrobial agents .

- Antitumor Effects in Animal Models: Research involving Wistar rats provided strong evidence for the antitumor properties of MMSC, showing significant improvements in liver function and reduction in tumor size following treatment .

- Oxidative Stress Reduction: Studies have indicated that methionine derivatives can significantly lower oxidative stress levels in cells, enhancing their viability under stress conditions .

属性

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGVPKMVGSXPCQ-YIUVPUIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857982 | |

| Record name | [(3S)-3-Amino-3-carboxypropyl]{bis[(~2~H_3_)methyl]}sulfanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-54-5 | |

| Record name | [(3S)-3-Amino-3-carboxypropyl]{bis[(~2~H_3_)methyl]}sulfanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。